molecular formula C21H28ClNO4 B2397070 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride CAS No. 1185548-93-9

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride

Cat. No.: B2397070
CAS No.: 1185548-93-9
M. Wt: 393.91
InChI Key: QPFYVTXIDJXUQP-UHFFFAOYSA-N
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a synthetic compound characterized by its unique chemical structure It consists of a 3,4-dihydroisoquinoline moiety linked to a 2,5-dimethoxybenzyl group through a propan-2-ol linker, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride typically involves multi-step organic reactions:

  • Step 1: Synthesis of 3,4-dihydroisoquinoline derivatives.

  • Step 2: Preparation of 2,5-dimethoxybenzyl intermediates.

  • Step 3: Coupling of the two moieties under specific conditions to form the desired compound.

  • Step 4: Conversion to the hydrochloride salt for improved stability and solubility.

Industrial Production Methods: Industrial production often leverages large-scale reactions with optimized conditions to ensure high yields and purity:

  • Raw Material Selection: Pure precursors are crucial for minimizing impurities.

  • Reaction Control: Parameters such as temperature, pressure, and pH are meticulously controlled.

  • Purification: Techniques such as crystallization, filtration, and chromatography are employed.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Potential to form carbonyl compounds.

  • Reduction: Possible transformation to amine derivatives.

  • Substitution: Halogenation or alkylation of the benzyl group.

Common Reagents and Conditions

  • Oxidation: Using oxidizing agents like potassium permanganate under acidic conditions.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing reagents like halogenating agents or alkyl halides.

Major Products

The major products depend on the specific reaction type and conditions, often resulting in modified derivatives with altered functional groups.

Scientific Research Applications

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is used in various research domains:

  • Chemistry: Investigating reaction mechanisms and developing new synthetic pathways.

  • Biology: Studying interactions with biological targets, particularly in enzyme inhibition studies.

  • Medicine: Potential therapeutic applications due to its pharmacological properties.

  • Industry: Utility in material sciences for developing novel polymers and catalysts.

Mechanism of Action

Molecular Targets and Pathways

The compound may exert its effects through:

  • Receptor Binding: Interaction with specific receptors or enzymes.

  • Pathway Modulation: Influencing signaling pathways to alter cellular functions. The exact mechanism involves binding to target sites, resulting in biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(benzyl)propan-2-ol

  • 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxybenzyl)propan-2-ol

Unique Attributes

Compared to similar compounds, 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride offers unique features due to the presence of the 2,5-dimethoxybenzyl group, which influences its chemical reactivity and potential biological activity.

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Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4.ClH/c1-24-20-7-8-21(25-2)18(11-20)14-26-15-19(23)13-22-10-9-16-5-3-4-6-17(16)12-22;/h3-8,11,19,23H,9-10,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFYVTXIDJXUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)COCC(CN2CCC3=CC=CC=C3C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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